N-benzyl-4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxamide
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Overview
Description
N-benzyl-4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxamide is a complex organic compound that features a benzyl group, an amino group, and a carboxamide group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxamide typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexene ring.
Introduction of the benzyl group: Benzylation can be performed using benzyl chloride in the presence of a base such as sodium hydride.
Carboxamide formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Benzyl chloride (C7H7Cl) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
N-benzyl-4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-(benzylamino)picolinamide: Shares structural similarities but differs in the presence of a picolinamide group.
N-benzyl-4-sulfamoyl-benzamide: Contains a sulfamoyl group instead of a carboxamide group.
Uniqueness
N-benzyl-4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxamide is unique due to its specific combination of functional groups and the cyclohexene ring structure
Properties
IUPAC Name |
N-benzyl-4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16-12-19(23-14-17-8-4-2-5-9-17)13-20(25)21(16)22(26)24-15-18-10-6-3-7-11-18/h2-11,13,16,21,23H,12,14-15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBNMIOAGOTENI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C1C(=O)NCC2=CC=CC=C2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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